
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate is a compound belonging to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate typically involves the reaction of 1,4-naphthoquinone with butanoic acid derivatives. One common method involves the esterification of 1,4-naphthoquinone with butanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent . Additionally, the compound can interact with enzymes and proteins, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, which shares the quinone moiety and exhibits similar redox properties.
2-Methyl-1,4-naphthoquinone: A derivative with a methyl group, known for its role as a vitamin K analog.
1,4-Dihydroxy-2-naphthoic acid: A compound with hydroxyl groups, used in the synthesis of dyes and pigments.
Uniqueness
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate is unique due to its butanoate ester group, which imparts distinct chemical and biological properties. This ester group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
91270-22-3 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(1,4-dioxonaphthalen-2-yl) butanoate |
InChI |
InChI=1S/C14H12O4/c1-2-5-13(16)18-12-8-11(15)9-6-3-4-7-10(9)14(12)17/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
IHYXTXXTRPEHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



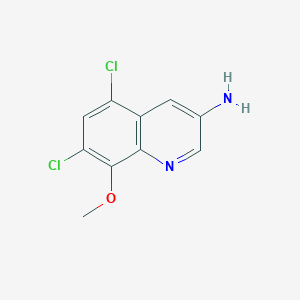
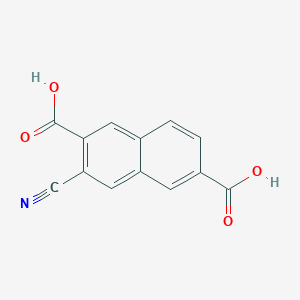


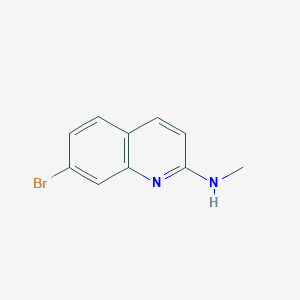
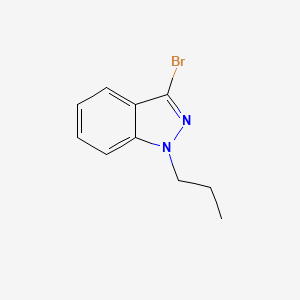
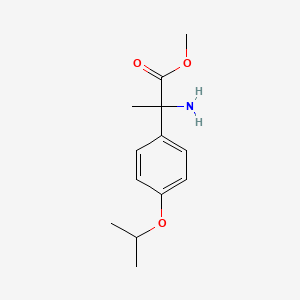
![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)
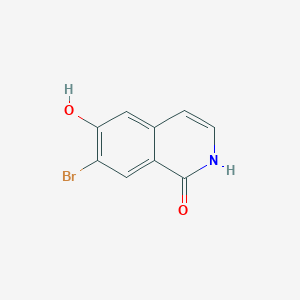
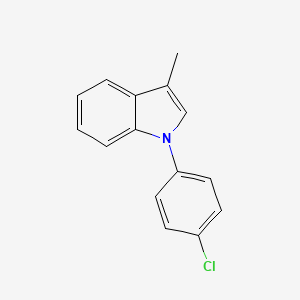

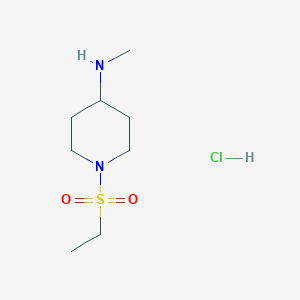
![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)
